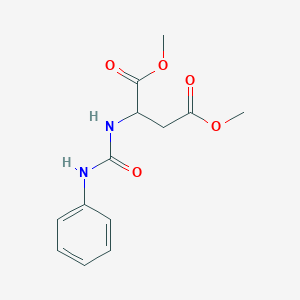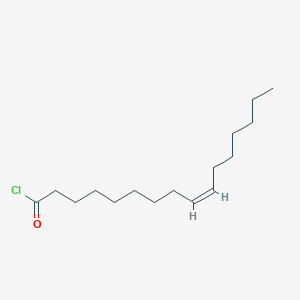
Palmitoleoyl chloride
Übersicht
Beschreibung
It is a liquid compound with the molecular formula C16H29ClO and a molecular weight of 272.85 g/mol . This compound is primarily used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Palmitoleoylchlorid kann aus Palmitoleinsäure durch Reaktion mit Thionylchlorid synthetisiert werden. Die Reaktion erfolgt typischerweise in einem Temperaturbereich von 60 bis 75 Grad Celsius für 0,5 bis 2 Stunden in Gegenwart eines organischen Amins . Dieses Verfahren ist aufgrund seiner Einfachheit, seines geringen Energieverbrauchs und seiner Kosteneffizienz von Vorteil.
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Palmitoleoylchlorid die Verwendung leicht verfügbarer Rohstoffe und einfacher Prozessanlagen. Die Reaktion zwischen Palmitoleinsäure und Thionylchlorid wird in einem magnetisch gerührten Reaktionskessel durchgeführt, um ein effizientes Mischen und eine vollständige Reaktion zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Palmitoleoylchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Es reagiert mit Nukleophilen wie Aminen und Alkoholen unter Bildung von Amiden bzw. Estern.
Hydrolyse: In Gegenwart von Wasser zersetzt sich Palmitoleoylchlorid zu Palmitoleinsäure und Salzsäure.
Oxidation und Reduktion: Während spezifische Oxidations- und Reduktionsreaktionen von Palmitoleoylchlorid weniger häufig sind, kann es unter geeigneten Bedingungen an solchen Reaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Nukleophile: Amine und Alkohole werden häufig als Nukleophile in Substitutionsreaktionen verwendet.
Hydrolysebedingungen: Wasser oder wässrige Lösungen erleichtern die Hydrolyse von Palmitoleoylchlorid.
Oxidations- und Reduktionsmittel: Spezifische Mittel und Bedingungen hängen vom gewünschten Reaktionsweg ab.
Hauptprodukte, die gebildet werden:
Amide und Ester: Geformt durch Substitutionsreaktionen mit Aminen und Alkoholen.
Palmitoleinsäure: Durch Hydrolyse gebildet.
Wissenschaftliche Forschungsanwendungen
Palmitoleoylchlorid hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der primäre Wirkmechanismus von Palmitoleoylchlorid beinhaltet seine Rolle bei der Proteinpalmitoylierung. Dieser Prozess beinhaltet die Anlagerung einer Palmitoylgruppe an Cysteinreste von Proteinen, die durch Palmitoyltransferasen erleichtert wird. Diese Modifikation reguliert die Proteinlokalisierung, -stabilität und -funktion . Die dynamische Natur der Palmitoylierung und Depalmitoylierung ermöglicht eine schnelle Regulation der Proteinaktivität und zellulären Prozesse .
Ähnliche Verbindungen:
Palmitoylchlorid: Ähnlich in der Struktur, aber aus Palmitinsäure gewonnen.
Palmitoleinsäure: Die Stammverbindung von Palmitoleoylchlorid, die zur Synthese des Chloridderivats verwendet wird.
Eindeutigkeit: Palmitoleoylchlorid ist aufgrund seiner ungesättigten Natur einzigartig, die im Vergleich zu seinem gesättigten Gegenstück, Palmitoylchlorid, eine unterschiedliche Reaktivität und Eigenschaften verleiht. Diese Ungesättigung ermöglicht spezifische Interaktionen und Anwendungen in biologischen Systemen und der organischen Synthese .
Wirkmechanismus
The primary mechanism of action of palmitoleoyl chloride involves its role in protein palmitoylation. This process entails the attachment of a palmitoyl group to cysteine residues on proteins, facilitated by palmitoyl-transferases. This modification regulates protein localization, stability, and function . The dynamic nature of palmitoylation and depalmitoylation allows for rapid regulation of protein activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Palmitoyl Chloride: Similar in structure but derived from palmitic acid.
Palmitoleic Acid: The parent compound of palmitoleoyl chloride, used in the synthesis of the chloride derivative.
Uniqueness: this compound is unique due to its unsaturated nature, which imparts distinct reactivity and properties compared to its saturated counterpart, palmitoyl chloride. This unsaturation allows for specific interactions and applications in biological systems and organic synthesis .
Eigenschaften
IUPAC Name |
(Z)-hexadec-9-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQFJZYVQNXVRY-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


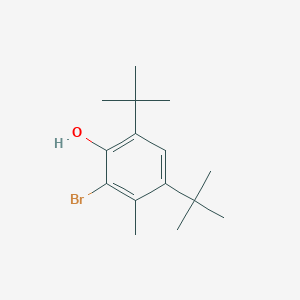
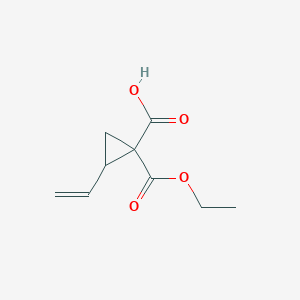
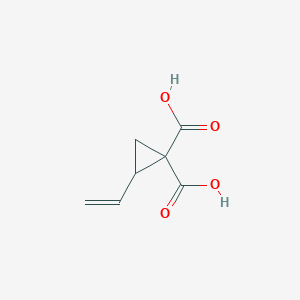


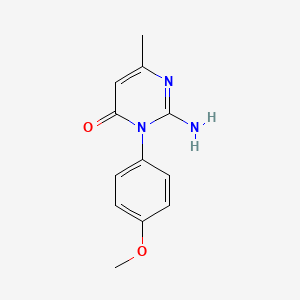
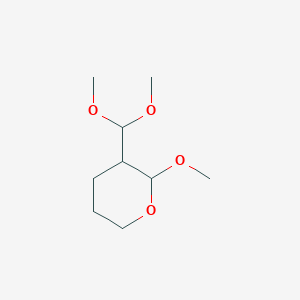
![4'-FLUORO-[1,1'-BIPHENYL]-4-CARBONYL CHLORIDE](/img/structure/B8038777.png)

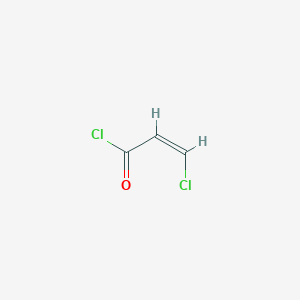
![N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B8038792.png)
![3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde](/img/structure/B8038799.png)
